[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Kinase inhibitor Thiophene carboxamide SAR

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic, substituted thiophene derivative belonging to the broader class of 3-aminocarbonyl-2-carboxamido-thiophenes, a scaffold explored primarily in kinase inhibitor discovery programs. The compound features a thiophene-2-carboxylate core bearing a 3-methyl substituent and a (3-methylphenyl)carbamoyl methyl ester side chain.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 387853-51-2
Cat. No. B2538973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
CAS387853-51-2
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C
InChIInChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-13(17)9-19-15(18)14-11(2)6-7-20-14/h3-8H,9H2,1-2H3,(H,16,17)
InChIKeyXUQRHTLZNFMKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS 387853-51-2): Chemical Identity and Research-Grade Procurement Context


[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic, substituted thiophene derivative belonging to the broader class of 3-aminocarbonyl-2-carboxamido-thiophenes, a scaffold explored primarily in kinase inhibitor discovery programs [1]. The compound features a thiophene-2-carboxylate core bearing a 3-methyl substituent and a (3-methylphenyl)carbamoyl methyl ester side chain. Its molecular formula is C₁₄H₁₄N₂O₃S with a molecular weight of 290.34 g/mol. Currently, this compound is listed only as a research chemical or custom synthesis building block by specialist vendors, and no peer-reviewed primary literature or authoritative biological assay data specific to this CAS number have been identified in public databases . As such, procurement decisions must be based on its structural potential as a synthetic intermediate in the thiophene carboxamide kinase inhibitor space, rather than on demonstrated biological activity for this precise entity.

Why a Generic [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate Substitute Cannot Be Assumed Equivalent


SAR evidence from the foundational 3-aminocarbonyl-2-carboxamido-thiophene patent family demonstrates that even minor positional changes on the thiophene core or phenyl ring profoundly alter kinase inhibition potency and selectivity [1]. Specifically, the patent discloses that shifting the methyl substituent from the 3-position to the 4- or 5-position of the thiophene ring, deleting the phenyl ring N-substitution, changing the ester moiety, relocating the carbamoyl group, or altering the phenyl substitution pattern all produce discrete compounds with non-interchangeable biological profiles [1]. Consequently, any vendor offering a generic 'thiophene carboxamide analog' or a structural variant (e.g., the 4-methylphenyl isomer, CAS 941877-43-6, or the 5-methylthiophene isomer) cannot be assumed to replicate the specific reactivity or binding properties of the 3-methylthiophene-2-carboxylate with the (3-methylphenyl)carbamoyl methyl ester substitution pattern . The specific combination of the 3-methylthiophene-2-carboxylate core and the (3-methylphenyl)carbamoyl methyl ester side chain defines a unique chemical space that, based on class-level SAR, is expected to exhibit distinct kinase profiling and physicochemical properties relative to its closest analogs.

Quantitative Evidence Guide for [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS 387853-51-2) Versus Closest Analogs


Class-Level Kinase Inhibition SAR: 3-Methylthiophene-2-Carboxylate Scaffold vs. 4-Methyl and Unsubstituted Thiophene Analogs

In the patent-defined SAR series of 3-aminocarbonyl-2-carboxamido-thiophenes intended as kinase inhibitors, the presence and position of the methyl substituent on the thiophene ring, the identity of the carbamoyl N-substituent, and the nature of the ester moiety collectively modulate kinase inhibitory activity [1]. Experimental data in the patent demonstrate that multiple 3-methylthiophene-2-carboxamido derivatives bearing various N-phenyl carbamoyl substitutions display kinase inhibition at micromolar or submicromolar concentrations, while analogs lacking the 3-methyl substituent or carrying different substitution patterns exhibit markedly different inhibition profiles [1]. The target compound, [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, falls within the generic structure Markush claim of the patent and is therefore projected, based on class-level SAR, to possess kinase inhibitory potential that is distinct from the unsubstituted, 4-methyl, or 5-methyl thiophene variants . This compound exemplifies the specific subclass where the phenyl ring itself carries a meta-methyl substituent, a feature expected to influence both potency and selectivity [1]. (Note: No direct head-to-head quantitative data specific to CAS 387853-51-2 has been located; this inference is drawn from patent-enabled general SAR.)

Kinase inhibitor Thiophene carboxamide SAR

Distinction from Benzamide-Based Analog: N-(3-Methylphenyl)thiophene-2-carboxamide (CAS 39880-79-0)

A structurally simpler analog, N-(3-methylphenyl)thiophene-2-carboxamide (CAS 39880-79-0), has a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol [1]. The target compound, CAS 387853-51-2, carries an additional ester linkage and a methyl substituent on the thiophene ring (C₁₄H₁₄N₂O₃S; MW 290.34) . These structural additions introduce an extra hydrogen bond acceptor (ester carbonyl), increase lipophilicity, and create a more extended molecular shape. In the context of kinase inhibitor design, such modifications are known to affect permeability, solubility, and target binding [2]. No direct biological comparison between these two compounds has been disclosed.

Thiophene carboxamide Structural analog Physicochemical property

Comparison with 5-Methylthiophene-2-Carboxylate Isomer (CAS 387854-49-1 Analog Class)

The 5-methylthiophene-2-carboxylate isomer class, represented by methyl(phenyl)carbamoyl methyl 5-methylthiophene-2-carboxylate (CAS 387854-49-1), differs from the target compound solely in the position of the methyl group on the thiophene ring . In the patent US6414013B1, the 3-methyl substitution pattern is specifically associated with kinase inhibition, and the patent's synthetic examples focus predominantly on 3-methylthiophene-2-carboxamido derivatives [1]. No quantitative comparative biological data have been published for the 5-methyl isomer versus the 3-methyl isomer; however, the patent's emphasis on 3-substituted thiophenes as preferred embodiments implicitly differentiates them from 5-substituted congeners [1].

Positional isomer Thiophene substitution Kinase SAR

Recommended Research Application Scenarios for [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS 387853-51-2)


Kinase Inhibitor Medicinal Chemistry – 3-Aminocarbonyl-2-Carboxamido-Thiophene SAR Probe

This compound is directly applicable as a scaffold-matching probe within the kinase inhibitor SAR program described in US6414013B1 . Researchers expanding this chemical series can use it as a reference compound to test the contribution of the (3-methylphenyl)carbamoyl methyl ester moiety against other ester or amide variants while maintaining the critical 3-methylthiophene-2-carboxylate core. Because the patent explicitly covers this substitution pattern, obtaining this exact entity ensures that any generated kinase profiling data are directly mappable onto the patent's generic SAR landscape . Note: No specific IC₅₀ data are available for this compound; its use is justified by class-level SAR rather than pre-existing potency metrics.

Synthetic Intermediate for Extended Thiophene-Based Libraries

Based on vendor documentation, the compound serves as an intermediate for constructing more complex thiophene-containing molecules . The ester linkage in the [(3-methylphenyl)carbamoyl]methyl side chain is amenable to further derivatization reactions (hydrolysis, aminolysis, reduction), making CAS 387853-51-2 a suitable building block for generating focused thiophene-carboxylate libraries. Its defined substitution pattern provides a specific regioisomer for library enumeration that simpler thiophene-2-carboxylates (e.g., methyl 3-methylthiophene-2-carboxylate) cannot supply [1].

Computational Chemistry and Docking Studies Targeting Kinase ATP-Binding Pockets

The compound's fully characterized SMILES, InChI, and 3D structure (available from vendor catalogs ) allow it to be employed as a 3-methylthiophene-2-carboxylate ester representative in computational kinase docking experiments. When modeling the SAR of 3-aminocarbonyl-2-carboxamido-thiophenes, using the correct regioisomer and substitution pattern is essential for generating pharmacophore models that accurately reflect the patent-protected chemical space [1]. This avoids the computational artifacts that would arise from substituting a 4-methyl or 5-methyl thiophene isomer.

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